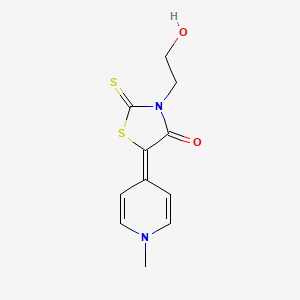![molecular formula C12H10N2 B14677675 10H-azepino[1,2-a]benzimidazole CAS No. 38673-84-6](/img/structure/B14677675.png)
10H-azepino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system consisting of an azepine ring and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-azepino[1,2-a]benzimidazole typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones with 1,2-dimethyl-1H-benzimidazole. The reaction product is then treated with a base such as morpholine to yield 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, followed by cyclization in alcohol in the presence of potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 10H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the azepine ring, leading to hydrogenated derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Scientific Research Applications
10H-azepino[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 10H-azepino[1,2-a]benzimidazole involves its interaction with various molecular targets:
Molecular Targets: The compound acts on receptors such as the subtype A receptor of γ-aminobutyric acid (GABA) and the enzyme CYP2D16 (polypeptide 16, gene family 2, subfamily D of cytochrome P450).
Pathways Involved: It influences pathways related to neurotransmission and ion transport, which are crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-a]azepines: These compounds share a similar fused ring structure but differ in the degree of unsaturation and substituents on the azepine ring.
Benzimidazole Derivatives: Compounds like 1H-benzimidazole and its derivatives have similar biological activities but differ in their structural complexity and specific applications.
Uniqueness: 10H-azepino[1,2-a]benzimidazole stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its potential as a multifunctional compound in various fields highlights its significance in scientific research and industrial applications .
Properties
CAS No. |
38673-84-6 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
10H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-8H,9H2 |
InChI Key |
RZQQOLDIVLOBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC2=NC3=CC=CC=C3N21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)



![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)







